An In-depth Technical Guide to the Chemical Properties of Boc-L-phenylalanine N-methoxy-N-methylamide
An In-depth Technical Guide to the Chemical Properties of Boc-L-phenylalanine N-methoxy-N-methylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-L-phenylalanine N-methoxy-N-methylamide, commonly referred to as Boc-Phe-N(OCH₃)CH₃ or Boc-Phe-Weinreb amide, is a pivotal intermediate in modern organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development. Its structure, incorporating a Boc-protected amine and a Weinreb amide, offers a unique combination of stability and reactivity, making it an invaluable tool for the precise construction of complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its applications in drug discovery.
Chemical and Physical Properties
Boc-L-phenylalanine N-methoxy-N-methylamide is commercially available and has been described as both a white to off-white solid and a light yellow oil, suggesting that its physical state may depend on its purity and the specific isomeric form.[1][2] The L-isomer is the most commonly utilized form in the synthesis of biologically active molecules.
Table 1: Physicochemical Properties of Boc-L-phenylalanine N-methoxy-N-methylamide
| Property | Value | Reference(s) |
| CAS Number | 87694-53-9 (L-isomer) | [1][3] |
| Molecular Formula | C₁₆H₂₄N₂O₄ | [1] |
| Molecular Weight | 308.37 g/mol | [1] |
| Appearance | White to off-white solid or light yellow oil | [1][2] |
| Density | 1.11 g/cm³ | [4] |
| Refractive Index | 1.514 | [4] |
| Solubility | Soluble in chloroform and dichloromethane | [2] |
| Storage | 2-8°C, sealed in a dry environment | [1][2] |
Synthesis and Purification
The synthesis of Boc-L-phenylalanine N-methoxy-N-methylamide is typically achieved through the coupling of Boc-L-phenylalanine with N,O-dimethylhydroxylamine. Various coupling reagents can be employed to facilitate this amide bond formation.[5]
Experimental Protocol: Synthesis of (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate[3]
Materials:
-
Boc-L-phenylalanine
-
N,O-Dimethylhydroxylamine hydrochloride
-
Phosphorus trichloride or another suitable coupling agent (e.g., T3P)[6]
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Dissolve N,O-dimethylhydroxylamine (or its hydrochloride salt with an appropriate base) and Boc-L-phenylalanine in anhydrous toluene and cool the mixture to 0 °C with stirring.
-
Slowly add a solution of the coupling agent (e.g., phosphorus trichloride) in anhydrous toluene to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature and then heat to 60 °C for approximately 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification Protocol[3]
The crude product can be purified by silica gel column chromatography using a solvent system such as a 3:2 mixture of petroleum ether and ethyl acetate to yield the pure compound.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for Boc-L-phenylalanine N-methoxy-N-methylamide
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the phenylalanine side chain (multiplets for aromatic and benzylic protons), the α-proton, and the N-methoxy and N-methyl groups (singlets). |
| ¹³C NMR | Resonances for the carbonyl carbons of the Boc group and the Weinreb amide, aromatic carbons, the α-carbon, and the carbons of the Boc, methoxy, and methyl groups. |
| FT-IR (cm⁻¹) | Characteristic absorptions for the N-H stretch of the carbamate, C-H stretches (aromatic and aliphatic), the C=O stretch of the carbamate and the Weinreb amide, and C-N and C-O stretches. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak [M]⁺ or adducts such as [M+H]⁺ and [M+Na]⁺, confirming the molecular weight. |
Applications in Drug Development
Boc-L-phenylalanine N-methoxy-N-methylamide is a valuable building block in the synthesis of various pharmaceutical agents, most notably as a precursor to chiral α-amino aldehydes.[3] These aldehydes are key intermediates in the synthesis of peptide-based drugs, including HIV protease inhibitors.[3]
Synthesis of HIV Protease Inhibitors
The Weinreb amide functionality allows for the controlled addition of organometallic reagents or reduction with hydride reagents to yield ketones or aldehydes, respectively, without the common problem of over-addition. The resulting Boc-L-phenylalaninal is a crucial component in the synthesis of several HIV protease inhibitors. The general synthetic pathway involves the reduction of the Weinreb amide to the aldehyde, which then undergoes further reactions to construct the complex inhibitor molecule.
The HIV protease is a critical enzyme for the replication of the HIV virus. It cleaves newly synthesized polyproteins to generate mature protein components of the virion. Inhibitors designed from intermediates like Boc-L-phenylalaninal act as transition-state analogs that bind to the active site of the protease, blocking its function and thus preventing viral maturation.
Conclusion
Boc-L-phenylalanine N-methoxy-N-methylamide is a highly versatile and valuable compound for organic chemists, particularly in the field of drug discovery. Its well-defined chemical properties and reactivity allow for the efficient and controlled synthesis of key intermediates, such as chiral α-amino aldehydes, which are essential for the development of complex therapeutic agents like HIV protease inhibitors. The detailed understanding of its synthesis, purification, and characterization, as outlined in this guide, is crucial for its effective application in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BOC-PHE-N(OCH3)CH3 CAS#: 87694-53-9 [m.chemicalbook.com]
- 3. BOC-PHE-N(OCH3)CH3 | 87694-53-9 [chemicalbook.com]
- 4. molbase.com [molbase.com]
- 5. orientjchem.org [orientjchem.org]
- 6. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
